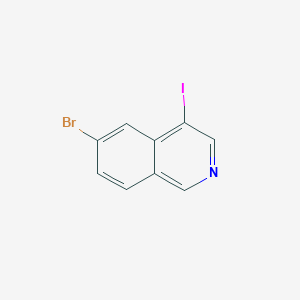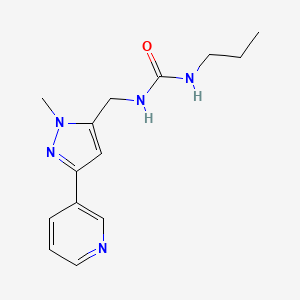
1-((1-methyl-3-(pyridin-3-yl)-1H-pyrazol-5-yl)methyl)-3-propylurea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-((1-methyl-3-(pyridin-3-yl)-1H-pyrazol-5-yl)methyl)-3-propylurea, also known as MP-10, is a small molecule inhibitor that has been studied for its potential use in treating various diseases. It has been shown to have promising effects in preclinical studies and is currently being investigated for its potential use in clinical trials.
科学的研究の応用
Environmental and Health Monitoring
1-((1-Methyl-3-(pyridin-3-yl)-1H-pyrazol-5-yl)methyl)-3-propylurea may have implications in the monitoring and analysis of environmental and health-related studies. For instance, it is structurally related to chemicals studied for their environmental presence and impact on human health, particularly in the context of exposure to certain pesticides and carcinogens. In a study by Babina et al. (2012), liquid chromatography/tandem mass spectrometry was employed to measure metabolites of organophosphorus and pyrethroid compounds in urine samples, indicating exposure to neurotoxic insecticides in South Australian children (Babina et al., 2012). Similarly, Ushiyama et al. (1991) utilized HPLC to measure levels of carcinogenic heterocyclic amines in human urine, emphasizing continuous human exposure to these compounds through dietary sources (Ushiyama et al., 1991).
Toxicology and Safety Assessment
The compound's relevance is also apparent in toxicology and safety assessment. Langston et al. (1983) reported on individuals who developed parkinsonism after using an illicit drug, revealing the neurotoxic potential of certain pyridine derivatives (Langston et al., 1983). Tao et al. (2022) discussed the toxic effects of 5-amino-2-(trifluoromethyl)pyridine, highlighting the importance of understanding the toxicological profiles of such compounds for ensuring safety in industrial and pharmaceutical contexts (Tao et al., 2022).
特性
IUPAC Name |
1-[(2-methyl-5-pyridin-3-ylpyrazol-3-yl)methyl]-3-propylurea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N5O/c1-3-6-16-14(20)17-10-12-8-13(18-19(12)2)11-5-4-7-15-9-11/h4-5,7-9H,3,6,10H2,1-2H3,(H2,16,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVDUMOLYEVINPJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)NCC1=CC(=NN1C)C2=CN=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-((1-methyl-3-(pyridin-3-yl)-1H-pyrazol-5-yl)methyl)-3-propylurea | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-chloro-N-[2,2,2-trichloro-1-(4-sulfamoylanilino)ethyl]benzamide](/img/structure/B2648191.png)
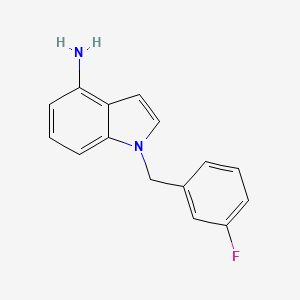
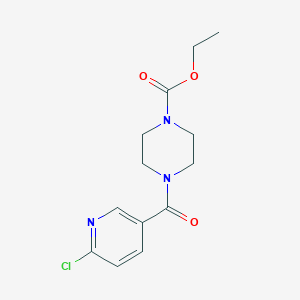
![2-Chloro-N-[(2-methyl-4,5,6,7-tetrahydroindazol-3-yl)methyl]propanamide](/img/structure/B2648195.png)
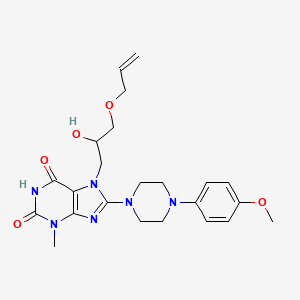
![3-[4-[[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy]phenyl]-5-(oxolan-2-yl)-1,2,4-oxadiazole](/img/structure/B2648197.png)
![1-(2,4-difluorophenyl)-4-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-1H-1,2,3-triazol-5-amine](/img/structure/B2648198.png)
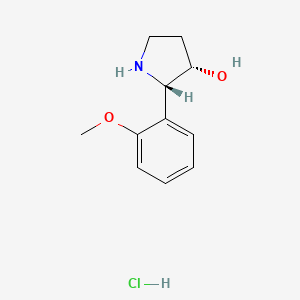
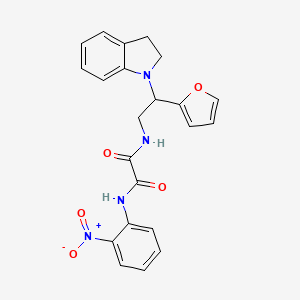

![N-benzyl-2-((3-(2-methylallyl)-4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2648206.png)
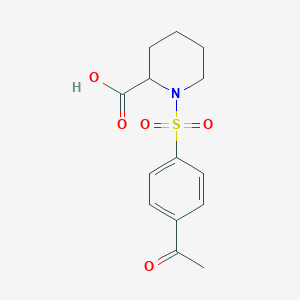
![N-butyl-N-methyl-2-{2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetamide](/img/structure/B2648208.png)
